1-(3-Chloro-4-fluorophenyl)-3-(pyridin-3-ylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloro-4-fluorophenyl)-3-(pyridin-3-ylmethyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a chlorinated and fluorinated phenyl ring, a pyridinylmethyl group, and a urea moiety. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, biology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-4-fluorophenyl)-3-(pyridin-3-ylmethyl)urea typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-4-fluoroaniline and pyridine-3-carboxaldehyde.
Formation of Intermediate: The first step involves the reaction of 3-chloro-4-fluoroaniline with pyridine-3-carboxaldehyde under acidic or basic conditions to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the corresponding amine.
Urea Formation: The final step involves the reaction of the amine with an isocyanate or carbamoyl chloride to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to improve yield and purity.
Temperature and Pressure: Control of temperature and pressure to ensure efficient reactions.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-4-fluorophenyl)-3-(pyridin-3-ylmethyl)urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while substitution reactions may produce various substituted urea derivatives.
Scientific Research Applications
1-(3-Chloro-4-fluorophenyl)-3-(pyridin-3-ylmethyl)urea has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biology: It is used in biological studies to investigate its effects on cellular processes and pathways.
Industry: The compound finds applications in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-fluorophenyl)-3-(pyridin-3-ylmethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chloro-4-fluorophenyl)-3-(pyridin-2-ylmethyl)urea: Similar structure but with a different position of the pyridinyl group.
1-(3-Chloro-4-fluorophenyl)-3-(pyridin-4-ylmethyl)urea: Another isomer with the pyridinyl group in a different position.
1-(3-Chloro-4-fluorophenyl)-3-(pyridin-3-ylethyl)urea: Similar compound with an ethyl group instead of a methyl group.
Uniqueness
1-(3-Chloro-4-fluorophenyl)-3-(pyridin-3-ylmethyl)urea is unique due to its specific combination of functional groups and their positions, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-(pyridin-3-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFN3O/c14-11-6-10(3-4-12(11)15)18-13(19)17-8-9-2-1-5-16-7-9/h1-7H,8H2,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFYTWNWCAJLJGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)NC2=CC(=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.